![molecular formula C13H10N4O2 B4244850 3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL](/img/structure/B4244850.png)
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL
Descripción general
Descripción
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL is a compound that features a phenol group linked to a tetrazole ring through an ether linkage. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is known for its stability and resistance to metabolic degradation
Métodos De Preparación
The synthesis of 3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL typically involves the cyclization of azide and cyanide compounds or azide and amine compounds . One common method includes the reaction of phenol with 1-phenyl-1H-tetrazole-5-thiol under specific conditions to form the desired ether linkage . Industrial production methods may involve the use of catalysts such as BF3·OEt2, Pd(OAc)2/ZnBr2, or Yb(OTf)3 to enhance the reaction efficiency .
Análisis De Reacciones Químicas
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential anti-inflammatory, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with enzymes and receptors in a similar manner . This interaction can inhibit or activate specific biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL can be compared with other tetrazole-containing compounds, such as:
1-phenyl-1H-tetrazole-5-thiol: Similar in structure but contains a thiol group instead of a phenol group.
3-(1H-tetrazol-5-yl)phenol: Lacks the phenyl group attached to the tetrazole ring.
The uniqueness of this compound lies in its specific ether linkage between the phenol and tetrazole rings, which can influence its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
3-(1-phenyltetrazol-5-yl)oxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-11-7-4-8-12(9-11)19-13-14-15-16-17(13)10-5-2-1-3-6-10/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNRZCWTLALZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B4244768.png)
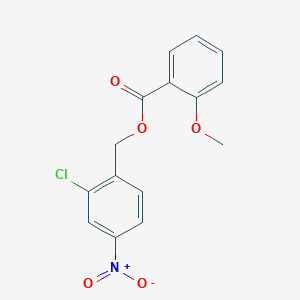
![5-Bromo-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-YL)methyl]-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B4244794.png)
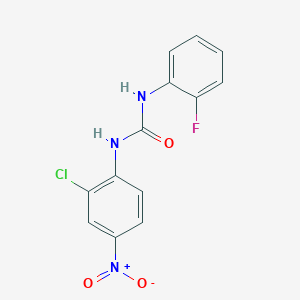
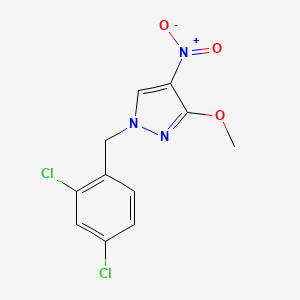

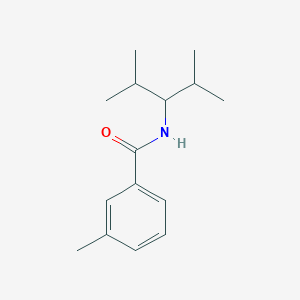
![3-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4244835.png)
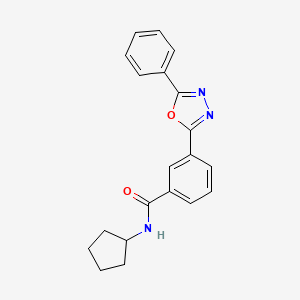
![6-[4-(4-Methoxy-phenyl)-piperazine-1-sulfonyl]-chromen-2-one](/img/structure/B4244846.png)
![1-hydroxy-3-[3-(trifluoromethyl)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4244857.png)
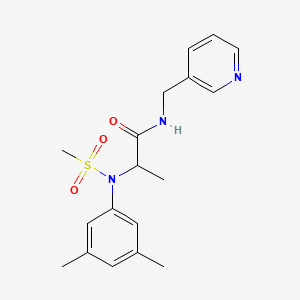
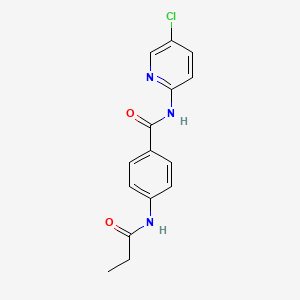
![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[3-(methylthio)benzyl]urea](/img/structure/B4244869.png)
